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3-Iodo-5-methoxy-1H-pyrrolo[3,2-

b]pyridine

Cat. No.: B1325015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of

numerous biologically active compounds. Derivatives of the 1H-pyrrolo[3,2-b]pyridine bicyclic

system, in particular, have garnered significant interest in oncology research due to their

potential as potent and selective inhibitors of various protein kinases implicated in cancer

progression. While specific research on 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
derivatives is limited in publicly available literature, the broader class of pyrrolopyridine

derivatives has shown considerable promise.

This document provides an overview of the application of a representative pyrrolopyridine

derivative, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in cancer

research. The protocols and data presented are based on established methodologies for

evaluating similar kinase inhibitors.

Featured Compound: A Potent 1H-Pyrrolo[2,3-
b]pyridine FGFR Inhibitor
For the purpose of these application notes, we will focus on a well-characterized 1H-

pyrrolo[2,3-b]pyridine derivative, herein referred to as Compound 4h, which has demonstrated
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potent inhibitory activity against FGFR1, 2, and 3.[1][2] Abnormal activation of the FGFR

signaling pathway is a known driver in various cancers, making it an attractive therapeutic

target.[1][2]

Chemical Structure of a Representative Pyrrolopyridine Scaffold

Caption: General structure of the 1H-pyrrolo[2,3-b]pyridine core with potential substitution sites

(R1-R5).

Quantitative Data Summary
The following table summarizes the in vitro activity of Compound 4h and other representative

pyrrolopyridine derivatives against various cancer cell lines and kinases.
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Compound ID
Target
Kinase(s)

Cancer Cell
Line

IC50 (nM) Reference

Compound 4h FGFR1 - 7 [1][2]

FGFR2 - 9 [1][2]

FGFR3 - 25 [1][2]

FGFR4 - 712 [1][2]

4T1 (Breast

Cancer)
Proliferation >10,000 [1][2]

Compound 16h MELK - 32 [3]

A549 (Lung

Cancer)
Proliferation 109 [3]

MDA-MB-231

(Breast Cancer)
Proliferation 185 [3]

MCF-7 (Breast

Cancer)
Proliferation 245 [3]

Compound 1r FMS Kinase - 30

Ovarian Cancer

Cell Lines
Proliferation 150 - 1780

Prostate Cancer

Cell Lines
Proliferation 150 - 1780

Breast Cancer

Cell Lines
Proliferation 150 - 1780

Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and

angiogenesis. Dysregulation of this pathway is implicated in various cancers.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC50) of a test compound against a specific kinase.
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Workflow:

Preparation

Reaction Detection & Analysis
Prepare Kinase Buffer Prepare Kinase & Substrate

Add Kinase, Substrate,
& Compound to Plate

Prepare Test Compound
(Serial Dilution)

Prepare ATP Solution

Initiate Reaction with ATP Incubate at 30°C Stop Reaction Add Detection Reagent Measure Signal
(e.g., Luminescence) Calculate % Inhibition Determine IC50

Click to download full resolution via product page

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

Kinase of interest (e.g., FGFR1)

Kinase substrate (e.g., a specific peptide)

Test compound (e.g., Compound 4h)

ATP (Adenosine triphosphate)

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

DMSO (Dimethyl sulfoxide)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader capable of luminescence detection
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Procedure:

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10-fold dilutions

from 1 mM to 1 nM).

Reaction Setup:

Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with

DMSO only as a negative control.

Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

Incubate the plate at room temperature for 10 minutes to allow the compound to bind to

the kinase.

Kinase Reaction:

Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km

for the specific kinase) to each well.

Incubate the plate at 30°C for 60 minutes.

Detection:

Stop the kinase reaction and measure the amount of ADP produced using a detection

reagent according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent).

Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent.

Incubate for 30 minutes at room temperature.

Data Analysis:

Measure the luminescence signal using a plate reader.
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Calculate the percentage of kinase inhibition for each compound concentration relative to

the DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with a test compound.

Workflow:

Seed Cells in
96-well Plate Incubate (24h) Treat with Test Compound Incubate (72h) Add MTT Reagent Incubate (4h) Add Solubilization Solution Incubate & Shake Measure Absorbance

(570 nm)
Calculate % Viability
& Determine IC50

Click to download full resolution via product page

Caption: Workflow for the MTT cell proliferation assay.

Materials:

Cancer cell line of interest (e.g., A549, MDA-MB-231, MCF-7)

Complete cell culture medium

Test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2

atmosphere.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include

wells with medium and DMSO as a vehicle control.

Incubation: Incubate the plate for 72 hours at 37°C.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Incubate the plate on a shaker for 15 minutes to ensure

complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration

relative to the vehicle control. Determine the IC50 value by plotting the percent viability

against the logarithm of the compound concentration.

Western Blotting for Target Engagement
This protocol is used to detect the phosphorylation status of a target protein (e.g., a

downstream effector of FGFR like ERK) to confirm that the compound is engaging its target in

a cellular context.

Workflow:

Cell Lysis & Protein
Quantification SDS-PAGE Protein Transfer

(to Membrane) Blocking Primary Antibody
Incubation

Secondary Antibody
Incubation Detection Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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